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Compound of Interest

Compound Name: 2-Methoxythiophene

CAS No.: 130410-20-7

Cat. No.: B143748

Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electronic properties of 2-
methoxythiophene, a key heterocyclic compound with significant potential in the development

of novel electronic materials and pharmaceuticals. This document summarizes key quantitative

data, details relevant experimental and computational protocols, and visualizes the underlying

processes to facilitate a deeper understanding for researchers and professionals in the field.

While early experimental studies on the electronic properties of the 2-methoxythiophene
monomer are not extensively documented in publicly available literature, this guide

consolidates the most relevant theoretical and experimental information to date, with a focus on

both the monomer and its corresponding polymer.

Electronic Properties of 2-Methoxythiophene
Monomer
Recent theoretical studies utilizing computational quantum chemistry methods have provided

significant insights into the electronic characteristics of the 2-methoxythiophene molecule.

These calculations are crucial for predicting its behavior in various applications.
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Calculated Electronic Properties
The following table summarizes the key electronic properties of 2-methoxythiophene
calculated using Density Functional Theory (DFT) with the B3LYP functional and a 6-

311++G(d,p) basis set, as well as the Hartree-Fock (HF) method with the same basis set.

These computational approaches are standard for predicting molecular electronic structure.

Property
DFT/B3LYP/6-
311++G(d,p)

HF/6-311++G(d,p) Unit

HOMO Energy -5.79 -8.45 eV

LUMO Energy -0.42 2.23 eV

Energy Gap (ΔE) 5.37 10.68 eV

Ionization Potential (I) 5.79 8.45 eV

Electron Affinity (A) 0.42 -2.23 eV

Dipole Moment 1.99 2.24 Debye

Electronegativity (χ) 3.105 3.11 eV

Chemical Hardness

(η)
2.685 5.34 eV

Chemical Softness (S) 0.186 0.093 eV⁻¹

Chemical Potential (μ) -3.105 -3.11 eV

Computational Methodology
The theoretical data presented above were obtained through computational modeling, a

standard practice in modern chemical research for predicting molecular properties.

Workflow for Computational Analysis of 2-Methoxythiophene:
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Computational Setup

Quantum Chemical Calculations

Data Analysis

Gaussian 09W

Geometry Optimization

GaussView 5.0

Initial StructureDFT/B3LYP & HF
6-311++G(d,p)

Vibrational Frequency
Calculation

HOMO-LUMO
Energy Calculation

Potential Energy
Distribution (VEDA 4f)

Derivation of Electronic
Properties (I, A, χ, η)

Monomer (M) Radical Cation (M.+)-e⁻ (Oxidation) Dimer Radical Cation+ M.+ Polymer Film+ n(M.+)
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Polymer Synthesis

Polymer Characterization

Electrochemical
Polymerization

Cyclic Voltammetry (CV)

Electrochemical Properties

UV-Vis Spectroscopy

Optical Properties

In-situ Conductivity
Measurement

Electronic Transport
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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